Ipg-1 tma

Description

Historical Context and Evolution of Fluorescent Cation Indicators

The development of fluorescent indicators for biological cations traces back several decades. Pioneering work in the 1980s by researchers like Roger Tsien led to the creation of chelator-based fluorescent indicators for calcium (Ca²⁺), such as Quin-2, Indo-1, and Fura-2. These early indicators utilized a calcium-chelating moiety, often derived from BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), linked to a fluorophore. The binding of calcium ions altered the electronic properties of the molecule, resulting in a change in fluorescence. sigmaaldrich.cnnih.govmidsci.comnih.gov

Following the success with calcium indicators, efforts were directed towards developing indicators for other biologically relevant cations, including potassium and sodium (Na⁺). An earlier fluorescent indicator for potassium was PBFI (Potassium-binding Benzofuran Isophthalate). PBFI is a UV-excitable, ratiometric indicator, meaning its fluorescence ratio at two different excitation wavelengths changes upon potassium binding, allowing for more quantitative measurements that are less sensitive to variations in dye concentration or illumination. nih.govwikipedia.org Despite its utility, PBFI's requirement for UV excitation could lead to increased cellular autofluorescence and potential phototoxicity in some applications. wikipedia.org

Comprehensive Overview of the ION Potassium Green (IPG) Indicator Family

The ION Potassium Green (IPG) family, also previously known as Asante Potassium Green (APG), represents a newer generation of fluorescent potassium indicators designed to overcome some limitations of earlier dyes like PBFI. neobioscience.com These indicators are characterized by their yellow-green fluorescence and are synthetic fluorochromes incorporating a specific moiety that binds to potassium ions. neobioscience.com

A key feature of the IPG family is their fluorescence mechanism: in the absence of potassium, the fluorescence is significantly quenched. Upon binding of potassium ions, this quenching is relieved, leading to a dramatic increase in fluorescence intensity. neobioscience.com This "turn-on" mechanism provides a clear signal upon potassium binding.

The IPG indicators are designed with spectral properties that make them compatible with common fluorescence filter sets, such as those used for YFP and FITC, and are also suitable for multiphoton microscopy. neobioscience.com The IPG family includes several members with varying affinities for potassium, allowing researchers to select an indicator appropriate for the specific physiological concentration range being studied. Notable members include:

IPG-1: Kd = 50 mM neobioscience.com

IPG-2: Kd = 18 mM neobioscience.com

IPG-4: Kd = 7 mM neobioscience.com

This range of affinities makes the IPG family versatile for applications ranging from monitoring extracellular potassium levels to tracking intracellular potassium dynamics, where concentrations can be quite different. neobioscience.com

Scientific Rationale for the Design and Application of IPG-1 TMA

This compound is a specific formulation of the IPG-1 indicator. The "TMA" in its name refers to the tetramethylammonium (B1211777) salt form. A crucial characteristic of this compound is its cell impermeability. This property dictates its specific applications in research. Unlike cell-permeable indicators (often designated with "AM" for acetoxymethyl ester, a modifying group that allows the dye to cross cell membranes), this compound cannot freely enter cells.

The scientific rationale behind the design of a cell-impermeable form like this compound centers on its intended use in systems where the indicator needs to be confined to a specific extracellular space or introduced into cells through physical methods rather than passive diffusion. This is particularly valuable for:

Studies in lipid membrane-free systems or liposomes: this compound can be directly incorporated into these environments to measure potassium concentrations without the complication of cellular uptake.

Introduction into cells via electroporation or microinjection: For studies requiring precise control over the intracellular concentration of the indicator or in cell types where passive loading is inefficient, this compound can be delivered directly into the cytosol. This bypasses the need for enzymatic cleavage of AM esters, which can sometimes lead to uneven intracellular distribution or compartmentalization of the dye.

With a potassium dissociation constant (Kd) of 50 mM, IPG-1 is the lowest affinity member among the commonly used IPG indicators. neobioscience.com This characteristic makes this compound particularly suited for measuring potassium concentrations in environments where potassium levels are relatively high or where large changes in concentration are expected. Its excitation maximum is around 525 nm and its emission maximum is around 545 nm, falling within the yellow-green spectrum.

Research findings utilizing members of the IPG family demonstrate their utility in various biological contexts. For example, IPG-2 AM has been employed to study intracellular potassium kinetics in platelets, and IPG-4 TMA has been used for detecting extracellular potassium in bacterial biofilms. While specific detailed studies focusing solely on the cell-impermeable this compound are less extensively documented in the immediate search results compared to its cell-permeable counterpart (IPG-1 AM, which has been used in studies like monitoring intracellular potassium in astrocytes), its design as a cell-impermeable indicator with a 50 mM Kd positions it as a valuable tool for specific applications requiring extracellular or controlled intracellular potassium sensing in relevant concentration ranges.

Structure

2D Structure

Properties

Molecular Formula |

C58H83Cl2N5O14 |

|---|---|

Molecular Weight |

1145.2 g/mol |

IUPAC Name |

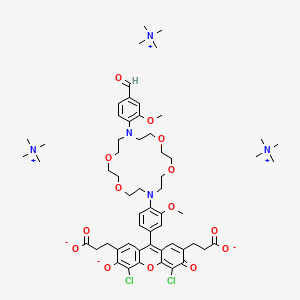

3-[7-(2-carboxylatoethyl)-4,5-dichloro-9-[4-[16-(4-formyl-2-methoxyphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-methoxyphenyl]-3-oxido-6-oxoxanthen-2-yl]propanoate;tris(tetramethylazanium) |

InChI |

InChI=1S/C46H50Cl2N2O14.3C4H12N/c1-58-36-23-28(27-51)3-7-34(36)49-11-15-60-19-21-62-17-13-50(14-18-63-22-20-61-16-12-49)35-8-4-29(26-37(35)59-2)40-32-24-30(5-9-38(52)53)43(56)41(47)45(32)64-46-33(40)25-31(6-10-39(54)55)44(57)42(46)48;3*1-5(2,3)4/h3-4,7-8,23-27,56H,5-6,9-22H2,1-2H3,(H,52,53)(H,54,55);3*1-4H3/q;3*+1/p-3 |

InChI Key |

LRVZPZRSFVIBMF-UHFFFAOYSA-K |

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.COC1=C(C=CC(=C1)C=O)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)[O-])CCC(=O)[O-])Cl)CCC(=O)[O-])OC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Molecular Engineering of Ipg 1 Tma

Methodologies for the Chemical Synthesis of IPG-1 TMA

The precise, detailed chemical synthesis methodology for this compound is not extensively described in the provided search results. However, the compound's complex formal name suggests a multi-step synthetic route involving the construction of its various structural components: a xanthene core, a macrocyclic amine, and substituted phenyl and propanoate moieties caymanchem.com. General chemical synthesis methodologies for complex organic molecules often involve reactions such as coupling reactions, functional group transformations, and cyclization reactions chemmethod.comfoliamedica.bgfrontiersin.org. The synthesis of fluorescent probes typically requires the conjugation of a fluorophore (likely the xanthene part in IPG-1) with a targeting or ion-binding moiety (which would include the macrocyclic structure and potentially other parts responsible for potassium binding) ionbiosciences.comspectroscopyonline.com.

While specific details for this compound synthesis are limited in the results, the synthesis of other complex organic molecules and derivatives, as seen in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives or tetrahydropyrimidine (B8763341) derivatives, often involves reactions like condensation and cyclization under specific conditions chemmethod.comfoliamedica.bg. The synthesis of organoaluminium compounds, such as trimethylaluminium (TMA), which shares the "TMA" abbreviation but is a different compound (Al2(CH3)6), can involve reactions between aluminum, alkyl halides, and alkali metals wikipedia.org. However, this synthesis is not directly related to this compound, which is an organic fluorescent probe. The "TMA" in this compound refers to the trimethylammonium counterion, as indicated by its formal name and structure caymanchem.com.

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design and synthesis of analogues and derivatives of fluorescent probes like this compound are crucial for tailoring their properties for specific applications ionbiosciences.com. This involves modifying the molecular structure to influence characteristics such as cell permeability, binding affinity, and selectivity ionbiosciences.commidsci.commidsci.com. The IPG family itself represents a series of analogues (IPG-1, IPG-2, IPG-4) with varying potassium affinities, demonstrating the principle of designing derivatives to achieve different binding characteristics midsci.comionbiosciences.com.

Structural Modifications for Regulating Cell Permeability

Cell permeability is a critical factor for fluorescent probes intended for intracellular or extracellular use midsci.comionbiosciences.comionbiosciences.com. This compound is described as a membrane-impermeable form of IPG-1 midsci.comionbiosciences.com. This impermeability is likely due to the presence of the charged trimethylammonium group (TMA+) as a counterion, which hinders its passage across cell membranes caymanchem.com. In contrast, IPG-1 AM is a cell-permeable form midsci.comionbiosciences.comcaymanchem.com. The "AM" likely indicates an acetoxymethyl ester modification. Acetoxymethyl esters are commonly used in fluorescent probe design to mask charged groups, allowing the probe to cross cell membranes. Once inside the cell, intracellular esterases cleave the ester, releasing the active, charged, and thus membrane-impermeable, fluorescent indicator nih.gov. This is a common strategy for delivering fluorescent indicators into cells. Therefore, the difference in cell permeability between this compound and IPG-1 AM is a direct result of a rational structural modification – the presence or absence of the cleavable acetoxymethyl ester group.

Principles of Molecular Design for Tailored Ligand Affinity and Selectivity

Tailoring ligand affinity and selectivity in fluorescent probes like this compound involves rational molecular design principles midsci.comopenaccessjournals.comnih.govmdpi.comnih.gov. The core structure of the probe, particularly the potassium-binding moiety, is designed to interact specifically with potassium ions ionbiosciences.com. The affinity (Kd) of the probe for potassium is determined by the strength of these interactions midsci.comionbiosciences.com. Differences in the chemical structure of the potassium-binding part among IPG-1, IPG-2, and IPG-4 lead to their varying affinities (50 mM, 18 mM, and 7 mM, respectively) midsci.comionbiosciences.com.

Molecular design principles for affinity and selectivity involve considering factors such as the size and charge of the target ion (potassium), the geometry and flexibility of the binding site, and the nature of the chemical interactions (e.g., electrostatic interactions, coordination bonds) between the probe and the ion openaccessjournals.commdpi.comnih.gov. Computational methods, such as molecular docking and binding free energy calculations, can play a role in understanding and predicting the binding interactions and informing the design of new analogues with desired affinities and selectivities openaccessjournals.comnih.govmdpi.comnih.govarxiv.org. The higher selectivity of IPG-4 for potassium over sodium compared to IPG-1 and IPG-2 highlights the success of molecular design in improving specificity ionbiosciences.comionbiosciences.com.

Biophysical Principles Governing Potassium Sensing by Ipg 1 Tma

Elucidation of Molecular Mechanisms in Fluorescence Signal Transduction upon Potassium Binding

The fluorescence signal transduction in IPG-1 TMA upon binding with potassium ions is mediated by a molecular mechanism involving the relief of quenching. senescence.info The IPG family of fluorophores, including this compound, are synthetic molecules containing a specific moiety designed to bind potassium ions. senescence.info In the absence of potassium binding, the fluorescence of the sensor molecule is significantly quenched. senescence.info Upon the binding of potassium, this quenching effect is alleviated, resulting in a notable increase in fluorescence intensity. senescence.info This mechanism enables this compound to function as a "turn-on" fluorescent indicator in the presence of potassium.

Quantitative Characterization of Binding Thermodynamics and Kinetics

The interaction between this compound and potassium ions can be quantitatively described by its binding thermodynamics and kinetics. The dissociation constant (Kd) is a key parameter that quantifies the binding affinity. This compound has a reported Kd of 50 mM for potassium. ereztech.comnih.govfishersci.cawikidata.org This value indicates a lower affinity for potassium when compared to related indicators such as IPG-2 (Kd = 18 mM) and IPG-4 (Kd = 7 mM). wikidata.orgfishersci.ie The relatively lower affinity of this compound makes it particularly useful for monitoring changes in potassium concentrations within environments where potassium levels are already elevated. wikidata.orgciteab.com

While detailed kinetic parameters, such as the rates of association (kon) and dissociation (koff), were not extensively provided in the search results, the binding process is characterized by a rapid and reversible change in fluorescence in response to variations in potassium concentration. The binding affinity of this compound for potassium can be influenced by the surrounding chemical environment, including the presence of other salts or proteins. thermofisher.com To ensure accurate measurements, calibration procedures are often performed by titrating the dye with varying potassium concentrations in buffer solutions designed to mimic the specific experimental conditions. thermofisher.com

The following table summarizes the reported potassium binding affinities for several IPG indicators:

| Indicator | Potassium Affinity (Kd) |

| This compound | 50 mM ereztech.comnih.govfishersci.cawikidata.org |

| IPG-2 TMA | 18 mM wikidata.orgfishersci.ienih.govfishersci.benih.gov |

| IPG-4 TMA | 7 mM wikidata.orgfishersci.iethermofisher.comuni.lunih.gov |

Methodological Innovations for the Application of Ipg 1 Tma in Biological Systems

Advanced In Vitro and Ex Vivo Experimental Design for Ion Homeostasis Studies

IPG-1 TMA is a valuable tool in both in vitro and ex vivo experimental settings to investigate potassium dynamics and homeostasis. Its use extends from simplified systems like liposomes to more complex cellular environments. vaicloud.netmidsci.comionbiosciences.com

Utilization of this compound in Defined Lipid Membrane-Free and Liposomal Systems

This compound's membrane impermeability makes it particularly well-suited for studies involving defined lipid membrane-free systems or liposomes. vaicloud.netcaymanchem.commidsci.comionbiosciences.com In liposomal systems, this compound can be encapsulated within the lipid vesicles, allowing researchers to study potassium transport across a controlled lipid bilayer. vaicloud.netcaymanchem.commidsci.comionbiosciences.com This approach is beneficial for reconstituting specific ion channels or transporters and observing their activity by monitoring the fluorescence changes of the encapsulated this compound as potassium ions move across the liposomal membrane.

Micro-delivery Techniques for Intracellular Loading of this compound (e.g., Electroporation, Microinjection)

Due to its inability to permeate cell membranes, this compound requires direct delivery into the intracellular environment for studies in live cells. vaicloud.netcaymanchem.commidsci.comionbiosciences.commidsci.com Several micro-delivery techniques have been employed for this purpose, including electroporation and microinjection. vaicloud.netcaymanchem.commidsci.comionbiosciences.commidsci.com Electroporation involves applying brief electrical pulses to transiently increase the permeability of the cell membrane, allowing this compound to enter the cytoplasm. google.com Microinjection, on the other hand, involves using fine needles to directly inject the indicator into individual cells. vaicloud.netcaymanchem.commidsci.comionbiosciences.commidsci.com These techniques enable researchers to introduce this compound into the intracellular space while maintaining cell viability, allowing for the monitoring of intracellular potassium dynamics.

Integration of this compound with High-Resolution Fluorescence Imaging Platforms

The fluorescent properties of this compound make it compatible with various fluorescence imaging platforms, including high-resolution microscopy techniques like confocal laser scanning microscopy (CLSM). midsci.comrsc.orgarxiv.org Integration with such platforms allows for the visualization and monitoring of intracellular or extracellular potassium concentration changes with high spatial resolution. rsc.orgarxiv.orgresearchgate.net This is crucial for studying potassium dynamics in specific cellular compartments or in complex tissues. For instance, IPG-1 (also referred to as APG-1) has been used in microspectrofluorimetry to monitor intracellular potassium in astrocytes, demonstrating its utility with advanced optical imaging approaches. researchgate.netnih.gov

Quantitative Spectrofluorimetric Assays for Real-Time Ion Concentration Monitoring

Spectrofluorimetric assays are quantitative methods that utilize the fluorescence intensity of this compound to determine potassium concentrations in real-time. midsci.com By measuring the fluorescence emission of this compound at its characteristic wavelength (around 545 nm) upon excitation (around 525 nm), researchers can correlate the fluorescence intensity to the potassium concentration based on a predetermined calibration curve. vaicloud.netionbiosciences.commidsci.comresearchgate.netnih.gov This allows for continuous monitoring of potassium fluctuations in a sample, providing dynamic information about ion homeostasis. Spectrofluorimetry has been used to characterize the potassium sensitivity and selectivity of IPG-1 in vitro. researchgate.netnih.gov

Comparative Performance Analysis of this compound within the Fluorescent Potassium Indicator Landscape

This compound is part of a family of fluorescent potassium indicators, and its performance is often evaluated in comparison to other indicators, particularly its analogues IPG-2 and IPG-4, as well as older indicators like PBFI. vaicloud.netionbiosciences.commidsci.comrsc.orgarxiv.orgresearchgate.netmidsci.com

Inter-Family Comparisons: Affinity and Specificity Profiling of this compound vs. IPG-2, IPG-4 Analogues

The IPG family of indicators (IPG-1, IPG-2, and IPG-4) are yellow-green fluorescent indicators with similar excitation and emission spectra, but they differ in their affinity for potassium ions. vaicloud.netionbiosciences.commidsci.commidsci.com IPG-1 has a lower affinity (Kd = 50 mM) compared to IPG-2 (Kd = 18 mM) and IPG-4 (Kd = 7 mM). vaicloud.netionbiosciences.commidsci.commidsci.com This difference in affinity dictates their suitability for monitoring potassium in different concentration ranges. IPG-1 is particularly useful for environments with high potassium concentrations where indicators with higher affinity might become saturated. ionbiosciences.com

Research findings indicate that the IPG family generally offers improved selectivity for potassium over sodium compared to older indicators like PBFI. ionbiosciences.comrsc.orgarxiv.org While PBFI has limitations including limited specificity (only 1.5-fold more selective for K⁺ over Na⁺) and requiring UV excitation, the IPG indicators exhibit better selectivity and are excitable with visible light. ionbiosciences.comrsc.orgarxiv.org Studies comparing IPG-1 and IPG-2 have shown that while both exhibit a monotonic relationship between fluorescence and increasing potassium concentration, IPG-2 fluorescence becomes saturated at lower potassium concentrations compared to IPG-1, consistent with their respective Kd values. nih.gov

The following table summarizes the key affinity data for the IPG family of potassium indicators:

| Indicator | Potassium Affinity (Kd) |

| IPG-1 | 50 mM |

| IPG-2 | 18 mM |

| IPG-4 | 7 mM |

Table 1: Potassium Affinity of IPG Indicators vaicloud.netionbiosciences.commidsci.commidsci.com

Benchmarking this compound against Established Potassium Probes

Benchmarking fluorescent indicators like this compound against established probes is crucial for understanding their performance characteristics and suitability for various biological applications. This compound is a yellow-green fluorescent, cell-impermeable indicator designed for monitoring potassium dynamics in biological systems. midsci.comionbiosciences.commidsci.comvaicloud.netcaymanchem.com Its spectral properties include excitation and emission maxima at approximately 525 nm and 545 nm, respectively. midsci.commidsci.comvaicloud.netcaymanchem.commidsci.comionbiosciences.comcaymanchem.commedchemexpress.comcaymanchem.com

One of the long-standing established potassium indicators is PBFI. Unlike the IPG series, PBFI is a UV-excitable, ratiometric fluorescent indicator with excitation wavelengths at 340/380 nm and emission at 505 nm. midsci.comionbiosciences.com Ratiometric indicators like PBFI can offer advantages in quantitative imaging by minimizing effects from uneven dye loading, photobleaching, and cell morphology variations. midsci.com However, the UV excitation of PBFI can be less convenient than the visible light excitation of this compound for use with common filter sets such as YFP and FITC, and for multiphoton microscopy approaches. ionbiosciences.com PBFI has a reported potassium affinity (Kd) of 4 mM. ionbiosciences.com It is also noted to be 1.5 times more selective for potassium over sodium and performs effectively in cytosolic environments where the potassium to sodium ratio is around 10. midsci.com

The IPG family of indicators, including IPG-1, IPG-2, and IPG-4, offers a range of potassium affinities, allowing researchers to select the most appropriate probe for their specific experimental conditions. This compound has a potassium affinity (Kd) of 50 mM. midsci.comionbiosciences.commidsci.comvaicloud.netcaymanchem.commidsci.comionbiosciences.comcaymanchem.com This lower affinity compared to IPG-2 (Kd = 18 mM) and IPG-4 (Kd = 7 mM) positions IPG-1 as particularly suitable for measuring changes in environments with high potassium concentrations, such as the intracellular milieu of many cells, or for detecting modest changes resulting from the activation of plasma membrane potassium channels. midsci.commidsci.comvaicloud.netionbiosciences.comcidsamexico.comionbiosciences.com

Detailed research findings from spectrofluorimetric characterization of APG-1 (IPG-1) and a related indicator, APG-2 (IPG-2), in intracellular-like solutions have shown distinct fluorescence responses to varying potassium concentrations. nih.gov APG-1 exhibited a monotonic increase in fluorescence emission with increasing potassium concentration up to 150 mM, which is within the expected upper physiological range. nih.gov In contrast, APG-2 fluorescence emission became saturated at potassium concentrations above 80 mM. nih.gov Both APG-1 and APG-2 maintained stable excitation and emission maxima regardless of the potassium concentration. nih.gov This difference in saturation behavior highlights how the varying affinities within the IPG series cater to different measurement ranges of potassium concentration. The spectral properties of the IPG family also make them compatible with a wide array of detection systems, including fluorescent microscopes, plate readers, flow cytometers, and fluorescent indicator-doped solid-state sensors. ionbiosciences.com

The following table summarizes key comparative data for this compound and other established potassium probes based on available research findings:

| Indicator | Excitation Maxima (nm) | Emission Maxima (nm) | Ratiometric | Potassium Affinity (Kd) | Suitability for Common Filter Sets (YFP/FITC) | Typical Application Contexts |

| This compound | ~525 | ~545 | No | 50 mM | Yes | High intracellular [K+], detecting modest changes |

| IPG-2 TMA | ~525 | ~545 | No | 18 mM | Yes | Intracellular [K+] dynamics |

| IPG-4 TMA | ~525 | ~545 | No | 7 mM | Yes | High K+ affinity applications, extracellular K+ sensing |

| PBFI (Free Acid) | 340/380 | 505 | Yes | 4 mM | Less convenient | Intracellular [K+] quantification (ratiometric advantage) |

Table 1: Benchmarking Data for this compound and Established Potassium Probes

Empirical Research Applications of Ipg 1 Tma in Advanced Biological Investigations

Assessment of Extracellular Potassium Dynamics in Microbial and Biofilm Systems

The study of microbial biofilms, which are structured communities of bacteria, has been significantly advanced by the ability to monitor intercellular communication. Recent findings have highlighted the role of electrical signaling within these communities, mediated by fluctuations in extracellular potassium ([K⁺]o). nih.gov Fluorescent indicators chemically similar or identical to IPG-1 TMA, such as Asante Potassium Green (APG-4) and ION Potassium Green-4 (IPG-4), have been instrumental in visualizing these dynamics. nih.govelifesciences.org

In biofilms of Bacillus subtilis, researchers have observed that metabolic stress causes interior cells to release intracellular potassium through ion channels. ucsd.edu This release creates propagating waves of increased extracellular potassium that coordinate the metabolic states of cells throughout the biofilm. nih.gov Using fluorescent imaging, these potassium waves can be tracked in real-time, revealing oscillations in [K⁺]o that travel through the community. nih.gov This signaling mechanism allows the biofilm to manage nutrient stress collectively; for instance, by temporarily halting the growth of peripheral cells, nutrients can penetrate deeper into the biofilm to sustain the interior cells. nih.gov

Similarly, studies on Escherichia coli biofilms have utilized these potassium indicators to demonstrate that potassium ion channels are crucial for mediating oscillations in the membrane potential of the bacterial community. elifesciences.org By measuring the fluorescence of the indicator in the extracellular space, a direct correlation between membrane potential dynamics and changes in [K⁺]o was established. elifesciences.org These applications underscore the value of this compound and related dyes in deciphering the complex spatio-temporal dynamics of potassium signaling in microbial systems.

Table 1: Application of Potassium Indicators in Biofilm Research

| Organism | Phenomenon Observed | Role of Extracellular K⁺ | Potassium Channel Implicated |

|---|---|---|---|

| Bacillus subtilis | Propagating waves of electrical signals; metabolic coordination. nih.gov | Long-range signaling molecule to coordinate community behavior. nih.govucsd.edu | YugO nih.gov |

Analysis of Intracellular Potassium Homeostasis and Signaling in Primary Cellular Models (e.g., Astrocytes)

Astrocytes are crucial for maintaining brain homeostasis, partly by regulating the concentration of extracellular potassium, which is released by neurons during electrical activity. nih.govnih.gov Understanding how astrocytes manage their own intracellular potassium ([K⁺]i) in response to these external fluctuations is key to understanding brain function. The acetoxymethyl (AM) ester form of IPG-1 (also known as APG-1 AM), which is cell-permeable, has been used as a powerful tool to non-invasively monitor and quantify [K⁺]i in primary mouse astrocytes. nih.govresearchgate.net

In a key study, researchers used APG-1 to establish the resting intracellular potassium concentration in astrocytes at approximately 133±1 mM. nih.govresearchgate.net They investigated how [K⁺]i is affected by changes in extracellular potassium ([K⁺]o), finding that [K⁺]i changes proportionally with [K⁺]o in the physiological range of 3–10 mM. nih.govnih.gov This demonstrates the tight coupling between the intracellular and extracellular potassium pools managed by these glial cells.

Furthermore, the study explored the impact of glutamate (B1630785) transport on astrocyte [K⁺]i. Glutamate uptake by astrocytes is known to involve the efflux of one K⁺ ion. nih.govresearchgate.net Using APG-1, it was demonstrated that applying glutamate caused a reversible, concentration-dependent decrease in intracellular potassium. nih.govresearchgate.net This response matched the known affinity of astrocyte glutamate transporters, providing direct evidence of the impact of neurotransmitter uptake on astrocytic ion homeostasis. researchgate.net

Table 2: Intracellular Potassium Dynamics in Primary Astrocytes Measured with APG-1

| Parameter | Finding | Significance |

|---|---|---|

| Resting [K⁺]i | 133 ± 1 mM nih.govresearchgate.net | Establishes a baseline for intracellular potassium concentration in astrocytes. |

| Response to [K⁺]o (3-10 mM) | [K⁺]i changes proportionally with a slope of 1.04 ± 0.06. nih.gov | Shows that astrocytes are highly responsive to external K⁺ fluctuations. |

| Glutamate Application (200 µM) | Induced a reversible [K⁺]i decrease of 2.3 ± 0.1 mM. nih.govresearchgate.net | Directly links glutamate transporter activity to changes in intracellular K⁺. |

Delineation of Potassium Channel Activity and Transport Mechanisms utilizing this compound

By enabling the measurement of potassium ion flux, this compound and its analogs serve as critical tools for delineating the function of potassium channels and transporters. nih.gov Ion channels are transmembrane proteins that form pores to allow the passage of specific ions, and their activity is fundamental to cellular electrical signaling. elifesciences.org The function of a potassium channel is defined by its ability to conduct K⁺ ions across the cell membrane, a process that can be indirectly but accurately quantified by measuring the resulting changes in potassium concentration on either side of the membrane.

For example, in the biofilm studies, the observed release of potassium into the extracellular medium was linked to the activity of specific potassium channels. nih.govelifesciences.org In B. subtilis, a mutant strain lacking a key domain of the YugO potassium channel showed diminished electrical signaling, confirming the channel's role in the potassium release mechanism. nih.gov Similarly, deleting the Kch channel in E. coli impacted the observed membrane potential dynamics, which were tracked via extracellular potassium changes. elifesciences.org In these contexts, the fluorescent indicator acts as a reporter for the collective activity of thousands of ion channels in the bacterial community.

In eukaryotic cells, such as neurons, the modulation of "leak" potassium channels is a common mechanism for neurotransmitters to induce excitation. nih.gov The activity of channels like the TASK-1 two-pore domain K⁺ channel can be studied by observing how neurotransmitters alter potassium currents. nih.gov While electrophysiology is the gold standard for single-channel studies, fluorescence imaging with indicators like IPG-1 provides complementary information with high spatial resolution, allowing researchers to visualize potassium dynamics across entire cells or cell populations as channels are modulated. researchgate.net The conformational changes in the channel's activation gate and selectivity filter ultimately control ion permeation, and the functional output of these molecular movements is the ion flux measured by the indicator. researchgate.net

Development of High-Throughput Screening (HTS) Assays for Potassium Modulators using this compound

The development of pharmacological tools to study potassium channels has been aided by high-throughput screening (HTS) assays designed to identify small-molecule modulators. nih.govnih.gov These channels are significant drug targets for a variety of diseases, including hypertension and pain. nih.govnih.gov A common HTS approach involves using a surrogate ion that also permeates the potassium channel pore, such as thallium (Tl⁺), in combination with a fluorescent dye that reports the influx of this ion into the cell. nih.govnih.gov

The principle of these assays is straightforward: cells expressing the potassium channel of interest are loaded with a Tl⁺-sensitive fluorescent dye. When the channels are open, the addition of extracellular Tl⁺ leads to its influx into the cells, causing an increase in fluorescence. nih.gov Compounds that inhibit the channel will block this influx and prevent the fluorescence increase, while activators will enhance it. This fluorescence-based readout is highly amenable to the automated, multi-well plate formats used in HTS. nih.gov

To ensure robustness, HTS assays are rigorously validated, often using tetracycline-inducible expression systems for the target channel to provide a convenient internal control. nih.gov Statistical metrics like the Z'-factor are calculated to confirm that the assay is sensitive and reliable enough for screening large compound libraries. nih.gov While many established assays use Tl⁺-specific dyes like FluoZin-2 or FluxOR, the underlying principle of using ion-sensitive indicators is broadly applicable. nih.gov Fluorescent indicators for potassium itself, such as this compound, are part of the essential toolkit for research in this area, enabling the direct measurement of K⁺ flux in lower-throughput, mechanism-of-action studies that often follow a primary HTS campaign.

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonyms / Related Compounds |

|---|---|

| This compound | APG-1, Asante Potassium Green-1, ION Potassium Green-1 caymanchem.com |

| IPG-4 | ION Potassium Green-4, APG-4, Asante Potassium Green-4 nih.govelifesciences.org |

| Glutamate | |

| Thallium (Tl⁺) | |

| FluoZin-2 | |

| FluxOR | |

| BTC | |

| Serotonin | |

| Norepinephrine | |

| Substance P | |

| Thyrotropin-releasing hormone |

Prospective Research Directions and Technological Advancements for Ipg 1 Tma

Rational Design of Enhanced IPG-1 TMA Derivatives with Improved Photophysical and Binding Characteristics

The development of the IPG family of potassium indicators, including IPG-1, IPG-2, and IPG-4, demonstrates the potential for rational design to tune the properties of these fluorescent probes. These variants share similar spectral characteristics (excitation/emission around 525/545 nm) but exhibit differing affinities for potassium, ranging from 7 mM for IPG-4 to 50 mM for IPG-1. midsci.comionbiosciences.commidsci.com This variation in binding affinity is likely a result of targeted structural modifications, particularly within the potassium-chelating moiety of the molecule, while preserving the core fluorophore structure responsible for the observed spectral properties.

Future research can focus on designing novel this compound derivatives with enhanced photophysical properties. This includes efforts to increase fluorescence brightness and improve photostability, which are crucial for long-term imaging and studies requiring prolonged illumination. Strategies could involve chemical modifications to the xanthene core of the fluorophore to minimize photobleaching and enhance quantum yield.

Furthermore, rational design can be employed to create derivatives with tailored binding characteristics. While IPG-1 is suited for high potassium environments due to its lower affinity, there is a need for indicators with a broader range of affinities to accurately measure potassium concentrations in diverse biological contexts, from low extracellular levels to high intracellular concentrations. ionbiosciences.combertin-bioreagent.comglpbio.com This could involve fine-tuning the structure of the potassium binding site to alter the Kd value and improve selectivity for potassium over other physiologically relevant ions, such as sodium. The detailed formal name of this compound provides a basis for understanding its complex structure, guiding targeted synthetic efforts to achieve desired photophysical and binding profiles. caymanchem.com

The following table summarizes the binding affinities and spectral properties of the IPG family members mentioned:

| Compound | Potassium Affinity (Kd) | Excitation Maximum (nm) | Emission Maximum (nm) |

| This compound | 50 mM | 525 | 545 |

| IPG-2 TMA | 18 mM | 525 | 545 |

| IPG-4 TMA | 7 mM | 525 | 545 |

Integration of this compound into Multifunctional Biosensors and Diagnostic Platforms

The fluorescent nature and potassium-binding specificity of this compound make it a promising component for integration into advanced biosensing and diagnostic platforms. As a fluorescent indicator, it can be readily incorporated into optical sensing systems. Its cell-impermeability, while requiring specific delivery methods for intracellular studies, allows for its use in sensing applications in extracellular environments, in liposomes, or in in vitro assay systems. caymanchem.commidsci.commidsci.com

Future technological advancements could involve integrating this compound with other sensing modalities to create multifunctional biosensors capable of simultaneously detecting potassium and other analytes or physiological parameters. For instance, combining this compound-based potassium sensing with indicators for other ions (e.g., calcium or sodium) or with sensors for pH or oxygen levels could provide a more comprehensive picture of cellular or tissue status. midsci.com

Furthermore, this compound can be integrated into microfluidic devices or array-based platforms for high-throughput screening or point-of-care diagnostics. Miniaturization and automation of potassium detection using this compound could enable rapid and efficient analysis of small-volume samples. The compatibility of IPG indicators with various detection systems, including fluorescent microscopes, plate readers, and flow cytometers, facilitates their adaptation to different biosensing formats. ionbiosciences.com While existing research highlights the use of fluorescent indicators in biosensors for various applications, the specific integration of this compound into complex multifunctional or diagnostic platforms represents a significant area for future technological advancement.

Exploration of this compound in Systems-Level Biological Investigations and Multi-Omics Approaches

Potassium ions are fundamental players in numerous cellular processes, including the maintenance of membrane potential, cell volume regulation, signal transduction, and enzymatic activity. ionbiosciences.com Monitoring potassium dynamics using fluorescent indicators like this compound can provide valuable insights into these processes at a systems level.

While the direct application of this compound in "multi-omics" studies (e.g., genomics, transcriptomics, proteomics, metabolomics) is not explicitly detailed in the provided information, its ability to report on potassium status can indirectly contribute to such investigations. Changes in potassium concentration or flux can influence gene expression, protein activity, and metabolic pathways. By correlating real-time or spatially resolved potassium measurements obtained with this compound with data from various omics layers, researchers can gain a more integrated understanding of how ion homeostasis fits into the broader cellular and organismal context.

Q & A

Q. What is the functional role of IPG-1 in plant-pathogen interactions?

IPG-1 is a C2 domain protein identified in Brassica napus (canola) that interacts with the fungal effector sspg1d from Sclerotinia sclerotiorum. It exhibits calcium-dependent subcellular localization, translocating from the plasma membrane/nucleus to the cytosol under elevated Ca²⁺ levels, suggesting a role in Ca²⁺-mediated defense signaling . Its mRNA expression is significantly induced in leaves and stems upon pathogen inoculation, implicating it in plant immune responses .

Q. What experimental methods are used to confirm protein-protein interactions involving IPG-1?

- Yeast Two-Hybrid (Y2H): Used to map interaction domains. Truncated mutants (IPG-1-del-N retains the C-terminal, IPG-1-del-C retains the N-terminal C2 domain) revealed that the C-terminal region (89–168 aa) is critical for binding sspg1d .

- Bimolecular Fluorescence Complementation (BiFC): Validated IPG-1-sspg1d interaction in planta by co-expressing YFP-tagged constructs in onion epidermal cells . Methodological rigor: Experiments were replicated three times to ensure reproducibility .

Q. How does IPG-1 expression vary across plant tissues under pathogen stress?

Real-time PCR data show baseline IPG-1 expression is highest in flowers (3× leaves/stems). Upon S. sclerotiorum inoculation, leaves and stems exhibit 2–3× induction compared to flowers, indicating tissue-specific defense prioritization .

Advanced Research Questions

Q. How to reconcile sequence similarity with functional divergence in IPG-1 homologs?

Despite 95% amino acid similarity between IPG-1 and homologs BnC2d1/BnC2d2, yeast two-hybrid assays showed no interaction with sspg1d. This suggests minor structural differences (e.g., in non-conserved regions or post-translational modifications) dictate functional specificity. Researchers should combine sequence alignment with functional assays (e.g., mutagenesis) to identify critical residues .

Q. What experimental designs address IPG-1’s dynamic subcellular localization under Ca²⁺ flux?

- Transient Expression Systems: IPG-1-GFP fusion constructs in onion epidermal cells revealed plasma membrane/nuclear localization. Calcium ionophore (ionomycin) treatment induced cytosolic redistribution, confirming Ca²⁺ dependency .

- Controls: Include empty vector controls and co-localization markers (e.g., nuclear dyes) to validate specificity .

- Quantitative Imaging: Use confocal microscopy to measure fluorescence intensity shifts across compartments .

Q. How to design a study exploring IPG-1’s role in other plant species or pathogens?

- Comparative Genomics: Identify C2 domain orthologs in crops (e.g., Arabidopsis, rice) using BLAST.

- Pathogen Range Testing: Infect transgenic plants (overexpressing/silenced IPG-1) with diverse pathogens (e.g., Botrytis cinerea) to assess defense pathway conservation .

- Methodological Framework: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure hypothesis viability .

Q. What statistical approaches are appropriate for analyzing real-time PCR data in IPG-1 expression studies?

- Normalization: Use housekeeping genes (e.g., actin) and the 2^(-ΔΔCt) method.

- Replicates: Include biological triplicates (independent plant samples) and technical triplicates (PCR runs) to account for variability .

- Error Reporting: Calculate standard deviation or confidence intervals for expression fold-changes .

Data Contradiction and Validation

Q. How to address discrepancies in protein interaction assays (e.g., Y2H vs. BiFC)?

Y2H may yield false positives due to artificial nuclear conditions. BiFC provides in planta validation but requires optimized construct solubility. Resolve conflicts by:

- Performing co-immunoprecipitation (Co-IP) in native tissues.

- Testing additional interaction assays (e.g., split-luciferase) .

Q. Why might Southern blot and RT-PCR data suggest a multi-gene family for IPG-1?

Southern blot indicated ~5 genomic copies, while RT-PCR identified two homologs (BnC2d1/BnC2d2). This discrepancy could arise from pseudogenes, splice variants, or incomplete genome annotation. Researchers should use long-read sequencing (e.g., PacBio) to resolve gene family complexity .

Methodological Best Practices

Q. How to ensure reproducibility in IPG-1 interaction studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.